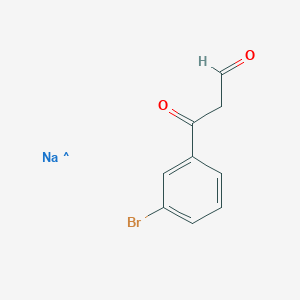![molecular formula C6BrF13O3 B13402712 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane is a complex fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, a bromo group, and a peroxy linkage, making it a unique and potentially useful compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane typically involves multiple steps, starting from simpler fluorinated precursors. The key steps include:
Formation of the bromo(difluoro)methoxy intermediate: This can be achieved by reacting a difluoromethoxy compound with a brominating agent under controlled conditions.
Introduction of the tetrafluoro-ethyl group: This step involves the reaction of the bromo(difluoro)methoxy intermediate with a tetrafluoro-ethylating agent.
Formation of the peroxy linkage:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane can undergo various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming various oxidized products.
Reduction: The compound can be reduced under specific conditions, leading to the cleavage of the peroxy linkage and formation of reduced products.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can lead to a wide range of substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure may make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Wirkmechanismus
The mechanism by which 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane exerts its effects depends on the specific application. In general, the compound’s reactivity is influenced by the presence of the peroxy group, which can participate in various redox reactions. The fluorine atoms contribute to the compound’s stability and reactivity, while the bromo group can act as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A simpler fluorinated compound with similar thermal and chemical stability.
2-Bromo-1,1,1,2,3,3,3-heptafluoropropane: A related compound with a bromo group and multiple fluorine atoms.
Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-: Another fluorinated compound with a similar structure.
Uniqueness
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane is unique due to the combination of its peroxy linkage, multiple fluorine atoms, and bromo group. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6BrF13O3 |
|---|---|
Molekulargewicht |
446.95 g/mol |
IUPAC-Name |
1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethyl]peroxy-1,1,2,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C6BrF13O3/c7-6(19,20)21-4(15,16)5(17,18)23-22-3(13,14)1(8,9)2(10,11)12 |
InChI-Schlüssel |
NVEZAPBLDWADHV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OOC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
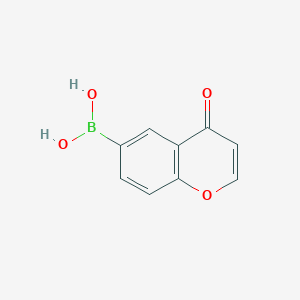

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
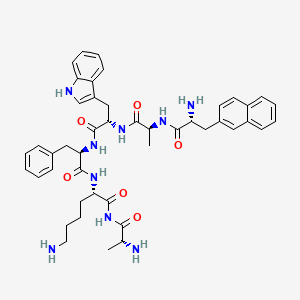
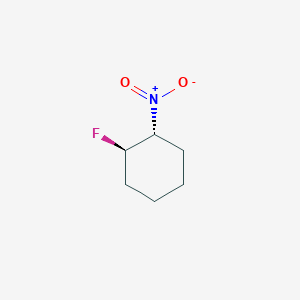
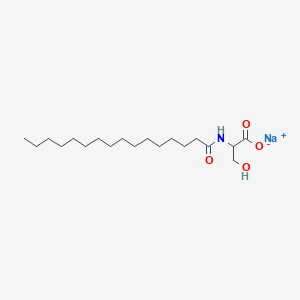

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)


